7-Decyl-2-methylnaphthalen-1-OL
Description
7-Decyl-2-methylnaphthalen-1-OL is a substituted naphthalene derivative featuring a hydroxyl group at position 1, a methyl group at position 2, and a decyl (C10) chain at position 5. The compound combines aromaticity with long-chain aliphatic substitution, which confers unique physicochemical properties. The hydroxyl group enables hydrogen bonding, while the decyl chain enhances lipophilicity, making it suitable for applications requiring controlled hydrophobicity, such as surfactants or slow-release fragrance components.
Properties
CAS No. |
95576-38-8 |
|---|---|
Molecular Formula |
C21H30O |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
7-decyl-2-methylnaphthalen-1-ol |
InChI |
InChI=1S/C21H30O/c1-3-4-5-6-7-8-9-10-11-18-13-15-19-14-12-17(2)21(22)20(19)16-18/h12-16,22H,3-11H2,1-2H3 |
InChI Key |
XGTPDQWUHZWCKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=CC(=C2O)C)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs for comparison include:
Naphthalen-1-ylmethanol (C11H10O)
(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol (C15H28O2)
3,7-Dimethyl-2,6-octadien-1-ol (C10H18O)
Table 1: Structural and Predicted Physicochemical Properties
*logP values estimated via computational modeling (e.g., ChemAxon).
Hydrogen Bonding and Crystallinity
- This compound : The hydroxyl group at position 1 can participate in O–H⋯O hydrogen bonds. However, the bulky decyl chain may disrupt extended crystal packing, reducing crystallinity compared to smaller analogs.
- Naphthalen-1-ylmethanol: Forms infinite O–H⋯O hydrogen-bonded chains parallel to the [100] direction in crystals due to its planar structure and minimal steric hindrance .
- Decahydronaphthalen-1-ol derivatives : Saturated rings and stereochemical complexity (e.g., 4aR,8aR configurations) influence hydrogen-bonding networks but reduce π-π interactions compared to aromatic systems .
Lipophilicity and Solubility
- The decyl chain in this compound significantly increases logP (~6.5) compared to Naphthalen-1-ylmethanol (logP ~2.8), suggesting poor aqueous solubility but enhanced compatibility with nonpolar matrices.
- 3,7-Dimethyl-2,6-octadien-1-ol (logP ~3.0) balances moderate hydrophobicity with volatility, making it more suitable for fragrance applications than the less volatile naphthalenol derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
